molecular formula C10H13IN2S B8016722 3-Propyl-1,3-benzothiazol-3-ium-2-amine;iodide

3-Propyl-1,3-benzothiazol-3-ium-2-amine;iodide

Cat. No. B8016722
M. Wt: 320.20 g/mol
InChI Key: UDMLYDRAGOJTMV-UHFFFAOYSA-N
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Description

“3-Propyl-1,3-benzothiazol-3-ium-2-amine;iodide” is a chemical compound with the linear formula C10H12INS . It has a molecular weight of 305.182 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .


Synthesis Analysis

The synthesis of benzothiazoles, which is a class of compounds that “3-Propyl-1,3-benzothiazol-3-ium-2-amine;iodide” belongs to, can be achieved through various methods . One efficient and simple protocol involves the reaction of potassium thiocyanate and substituted anilines in the presence of nano-BF3/SiO2 as a reusable heterogeneous catalyst . This method yields 2-aminobenzothiazoles in high to excellent yields and short reaction times under mild conditions .

Scientific Research Applications

Biological Staining and Imaging

Safety and Hazards

The safety and hazards associated with “3-Propyl-1,3-benzothiazol-3-ium-2-amine;iodide” are not explicitly mentioned in the resources I have. Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . Therefore, it’s crucial to handle it with care and follow all safety guidelines.

properties

IUPAC Name

3-propyl-1,3-benzothiazol-3-ium-2-amine;iodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2S.HI/c1-2-7-12-8-5-3-4-6-9(8)13-10(12)11;/h3-6,11H,2,7H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDMLYDRAGOJTMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC[N+]1=C(SC2=CC=CC=C21)N.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13IN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-3-propylbenzo[d]thiazol-3-ium iodide

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